4-Aminobutan-2-ol hydrochloride

Description

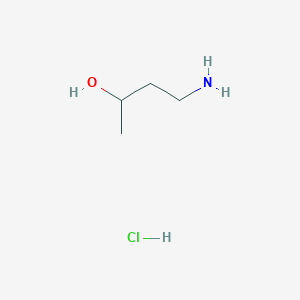

4-Aminobutan-2-ol hydrochloride is a chiral amino alcohol hydrochloride salt with the molecular formula C₄H₁₁NO·HCl and a molecular weight of 137.60 g/mol. Its structure consists of a four-carbon chain with an amine group (-NH₂) at position 4, a hydroxyl group (-OH) at position 2, and a hydrochloride counterion. The compound exists in enantiomeric forms, such as (S)-4-Aminobutan-2-ol hydrochloride (CAS: 1807920-03-1) and (R)-4-Aminobutan-2-ol hydrochloride (CAS: 1807941-74-7), which are critical for stereoselective synthesis in pharmaceuticals and agrochemicals .

This compound is primarily utilized as a building block in organic synthesis, enabling the introduction of both amino and hydroxyl functionalities into target molecules. However, commercial availability of specific enantiomers (e.g., (S)-form) has been discontinued in some product lines, as noted in recent catalogs .

Properties

IUPAC Name |

4-aminobutan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(6)2-3-5;/h4,6H,2-3,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFFBSGGCNBWLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364750-87-8 | |

| Record name | 2-Butanol, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364750-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminobutan-2-ol hydrochloride can be synthesized through several methods. One common approach involves the reduction of 4-nitrobutan-2-ol using hydrogen gas in the presence of a palladium catalyst. The resulting 4-aminobutan-2-ol is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction reactions using high-pressure hydrogenation equipment. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: 4-Aminobutan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-aminobutan-2-one.

Reduction: It can be reduced to form 4-aminobutan-2-ol.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst is often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: 4-Aminobutan-2-one

Reduction: 4-Aminobutan-2-ol

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Aminobutan-2-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-aminobutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a neurotransmitter analog, interacting with receptors in the nervous system. This interaction can modulate signal transmission and influence various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomers

The following table compares 4-Aminobutan-2-ol hydrochloride with structurally related amino alcohol hydrochlorides:

Key Observations:

Positional Isomerism: Moving the amino or hydroxyl group along the carbon chain (e.g., 3-Aminobutan-1-ol vs. 4-Aminobutan-2-ol) alters hydrogen-bonding capacity and solubility. The hydroxyl group at C2 in 4-Aminobutan-2-ol enhances its polarity compared to C1-substituted analogs .

Stereochemistry: Enantiomers like (S)- and (R)-4-Aminobutan-2-ol hydrochloride exhibit distinct interactions in chiral environments, impacting their efficacy in asymmetric synthesis .

Functional Group Diversity: The addition of aromatic rings (e.g., in 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride) introduces π-π stacking capabilities and acidity from the carboxylic acid group, broadening applications in drug design .

Physicochemical and Pharmacological Comparisons

- Solubility: Hydrochloride salts generally improve aqueous solubility compared to free bases. For example, this compound is more water-soluble than its non-ionic form, facilitating its use in liquid-phase reactions . In contrast, 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride’s aromaticity reduces solubility in polar solvents .

- Stability: Branched analogs like 3-Amino-2-methylpropan-1-ol hydrochloride may exhibit higher thermal stability due to steric hindrance around the amino group .

Biological Activity

4-Aminobutan-2-ol hydrochloride, also known as (2R)-4-aminobutan-2-ol hydrochloride, is a chiral compound with significant biological activity. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

This compound has the molecular formula C4H11ClN2O and features both amino and hydroxyl functional groups. Its unique chiral configuration allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C4H11ClN2O |

| Molecular Weight | 134.6 g/mol |

| Melting Point | 210 °C |

| Solubility | Soluble in water |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It can act as an enzyme inhibitor or receptor agonist/antagonist , depending on its structural modifications. This interaction leads to the modulation of metabolic pathways and receptor signaling cascades, which can influence various physiological processes.

Key Mechanisms:

- Calcium Channel Modulation : Research indicates that this compound interacts with calcium channels, affecting vascular tone and cardiac function. Such modulation has implications for cardiovascular health and neurological disorders .

- Neurotransmitter System Influence : The compound has been shown to impact neurotransmitter systems, which may be relevant in the treatment of conditions such as anxiety and depression.

Biological Activity

The biological effects of this compound have been documented in several studies, highlighting its potential therapeutic applications.

Pharmacological Effects

- Cardiovascular Effects : Studies suggest that this compound may help regulate blood pressure through its effects on vascular smooth muscle cells by modulating calcium influx.

- Neurological Applications : The compound's ability to influence neurotransmitter release positions it as a candidate for treating neurological disorders. It has been investigated for its potential role in modulating anxiety and mood disorders .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, although further research is required to establish efficacy and mechanisms .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Case Study on Cardiovascular Health : In a study involving animal models, administration of this compound resulted in significant reductions in hypertension, attributed to its calcium channel blocking activity .

- Anxiety Disorder Treatment : A clinical trial explored the effects of this compound on patients with generalized anxiety disorder (GAD). Results indicated a notable decrease in anxiety symptoms compared to the placebo group, suggesting its potential as an anxiolytic agent .

Comparison with Similar Compounds

The unique structural features of this compound distinguish it from other compounds with similar biological activities.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Aminobutan-2-ol hydrochloride | C4H12ClNO | Different position of amino group |

| 4-Aminobutan-1-ol | C4H11NO | Hydroxyl group located at the first carbon |

| 3-Aminobutan-1-ol | C4H11NO | Amino group located at the third carbon |

Unlike its analogs, this compound's configuration allows it to serve specific roles in asymmetric synthesis and biological activity modulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.